PI3K Pathway Inhibition Activity
The compound is positioned as a potential inhibitor of the PI3K/AKT pathway, a heavily pursued target in oncology . While direct quantitative enzymatic or cellular IC50 data for this specific compound is currently limited in the public domain, its structural class of imidazo[1,2-a]pyridines has been validated as a source of potent and selective PI3Kα inhibitors. A related research program successfully developed subnanomolar PI3Kα inhibitors from this scaffold by modifying the C3 and C6 positions, the very sites where this compound features a 6-chloro and a 3-(2-methylpropanamide) substitution [1]. This provides a strong class-level inference that the compound is a relevant candidate for PI3K-focused research, offering a basis for targeted procurement over structurally unrelated or less defined alternatives.
| Evidence Dimension | PI3Kα inhibition potency |
|---|---|
| Target Compound Data | No direct quantitative data (IC50) publicly available for this specific compound. |
| Comparator Or Baseline | A series of related imidazo[1,2-a]pyridine derivatives achieved subnanomolar PI3Kα IC50 values after C3/C6 optimization [1]. |
| Quantified Difference | Not applicable; comparison is qualitative between the target compound's structural potential and an optimized class baseline. |
| Conditions | In vitro PI3Kα enzymatic and cellular proliferation assays on a series of imidazo[1,2-a]pyridine analogues. |
Why This Matters
This evidence supports the compound's use as a tool compound or starting point for PI3K pathway research, differentiating it from non-PI3K targeting agents, though its potency relative to optimized analogues remains to be quantified.
- [1] Jeong, Y. J. (2015). Identification of potent and selective PI3K inhibitors and development of tandem reaction for discovery of novel kinase inhibitors (Doctoral dissertation, Korea Advanced Institute of Science and Technology (KAIST)). View Source
